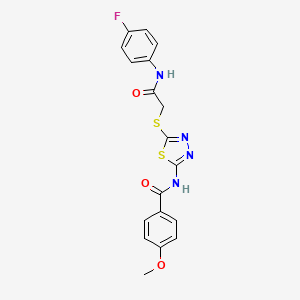

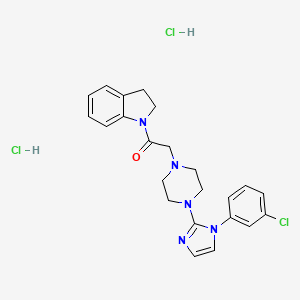

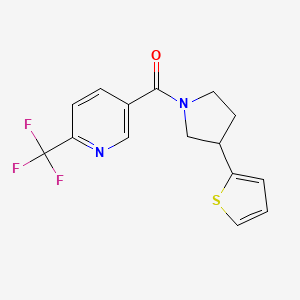

![molecular formula C17H13FN2OS B2812051 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 321555-44-6](/img/structure/B2812051.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide serves as a key compound in the synthesis of various chemical structures, contributing significantly to the development of novel compounds with potential antimicrobial and anticancer properties. The synthesis of derivatives incorporating the thiazole ring has been explored for their promising antimicrobial analogs, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013). Furthermore, structural analysis of these compounds, including crystallography and spectroscopy, has provided insights into their molecular configurations, facilitating the design of molecules with desired biological activities (Archana, Lakshmithendral, Saravanan, Kabilan, & Selvanayagam, 2017).

Anticancer and Antimicrobial Screening

The compound and its derivatives have been subject to extensive screening for anticancer and antimicrobial activities. Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, suggesting potential applications in cancer treatment (Sunder & Maleraju, 2013). Additionally, the synthesis of novel thiazolo [3,2-a] pyrimidines has been explored for anti-inflammatory and antinociceptive activities, further underscoring the therapeutic potential of these compounds (Alam, Khan, Siddiqui, & Ahsan, 2010).

Novel Radioligands for PET Imaging

The development of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain highlights another significant application. Compounds derived from N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide have shown high in vitro binding affinity for mGluR1, demonstrating their potential in elucidating mGluR1 functions in humans through imaging studies (Fujinaga et al., 2012).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorophenyl group and a thiazole ring in its structure suggests that it might interact with its targets through aromatic interactions and hydrogen bonding .

Biochemical Pathways

Given the compound’s structure, it may potentially interfere with pathways involving aromatic amino acids or sulfur-containing compounds .

Pharmacokinetics

The presence of a fluorophenyl group may enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation . This could potentially improve the compound’s bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c1-11-4-2-3-5-14(11)16(21)20-17-19-15(10-22-17)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOINDOYGQIIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)

![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)

![2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2811975.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2811987.png)